(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one
Übersicht
Beschreibung
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one is a heterocyclic compound with a unique chemical structure that has garnered attention for its potential biological and industrial applications. This compound is characterized by its thioxo group, phenyl ring, and indole moiety, which contribute to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one typically involves the condensation of 1H-indole-3-carboxaldehyde with phenylhydrazine in the presence of a thiolating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioxo group. The reaction mixture is then heated to promote the cyclization process, resulting in the formation of the imidazolidine-4-one ring.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography may be used to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the thioxo group to a sulfoxide or sulfone.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce the imidazolidine ring.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under appropriate reaction conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, reduced imidazolidine derivatives, and substituted imidazolidine compounds. These products can be further utilized in various chemical and pharmaceutical applications.
Wissenschaftliche Forschungsanwendungen
. In chemistry, it serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been investigated for its antimicrobial and antiviral properties. In medicine, it has shown promise as a lead compound for the development of new therapeutic agents. In industry, it is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism by which (Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one exerts its effects involves its interaction with molecular targets and pathways. The compound's indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thioxo group and phenyl ring contribute to the compound's stability and reactivity, enhancing its efficacy in biological systems.
Vergleich Mit ähnlichen Verbindungen
(Z)-2-Thioxo-3-phenyl-5-(1H-indole-3-ylmethylene)imidazolidine-4-one is unique compared to other similar compounds due to its specific structural features. Similar compounds include thioindoxylidene imidazolidine-4-one and 5-(1H-indol-3-ylmethylene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one. These compounds share the indole and phenyl groups but differ in their heterocyclic rings and functional groups, leading to variations in their chemical properties and biological activities.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
4-hydroxy-5-(indol-3-ylidenemethyl)-3-phenyl-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS/c22-17-16(10-12-11-19-15-9-5-4-8-14(12)15)20-18(23)21(17)13-6-2-1-3-7-13/h1-11,22H,(H,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAAJDXMGZCGKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(NC2=S)C=C3C=NC4=CC=CC=C43)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.